2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide
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Overview
Description
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide is a chemical compound with the molecular formula C10H15N3O2 and a molecular weight of 209.24 g/mol . This compound is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of both amine and amide functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a ketone with an amine to form the spiro compound. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
Spirotetramat: Another spiro compound with different functional groups and applications.
Uniqueness
2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxamide is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
929974-70-9 |
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Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-amino-4-hydroxy-1-azaspiro[4.5]deca-1,3-diene-3-carboxamide |
InChI |
InChI=1S/C10H15N3O2/c11-8-6(9(12)15)7(14)10(13-8)4-2-1-3-5-10/h14H,1-5H2,(H2,11,13)(H2,12,15) |
InChI Key |
HVAXFJADAAKWHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=C(C(=N2)N)C(=O)N)O |
Origin of Product |
United States |
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